

An In-Depth Technical Guide to the Solubility of Methyl Melissate

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Compound of Interest

Compound Name: Methyl melissate

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This technical guide provides a comprehensive overview of the solubility of **methyl melissate** (also known as methyl triacontanoate), a long-chain fatty acid ester. An understanding of its solubility characteristics is fundamental for its application in various research and development fields, including biochemistry, materials science, and pharmaceuticals. Due to its long, non-polar hydrocarbon chain, **methyl melissate** is classified as a lipophilic and hydrophobic compound.

Quantitative Solubility Data

Comprehensive quantitative solubility data for **methyl melissate** across a wide spectrum of organic solvents is limited in publicly available literature. However, the following table summarizes the available quantitative and qualitative data to provide a baseline for solvent selection.

Solvent	Chemical Formula	Type	Solubility	Temperature (°C)	Notes
Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	25 mg/mL[1]	Not Specified	
Ethanol	C ₂ H ₅ OH	Polar Protic	25 mg/mL[1]	Not Specified	
Dimethyl sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	10 mg/mL[1]	Not Specified	
DMF:PBS (pH 7.2) (1:3)	-	Aqueous/Organic Mixture	0.25 mg/mL[1]	Not Specified	Phosphate-buffered saline
Water	H ₂ O	Polar Protic	3.1 x 10 ⁻⁷ g/L[2]	25	Practically Insoluble[2]
Hexane	C ₆ H ₁₄	Non-Polar	Highly Soluble[3][4]	Not Specified	A solution of 100 µg/mL in hexane is commercially available, indicating solubility at least to this concentration.[5]
Benzene	C ₆ H ₆	Non-Polar (Aromatic)	Readily Soluble[3]	Not Specified	
Chloroform	CHCl ₃	Non-Polar	Readily Soluble[3][4]	Not Specified	
Alcohols	R-OH	Polar Protic	Soluble[6]	Not Specified	General class, quantitative data unavailable.

Ethers	R-O-R'	Weakly Polar	Soluble[6]	Not Specified	General class, quantitative data unavailable.
Aromatic Hydrocarbons	-	Non-Polar	Soluble[6]	Not Specified	General class (e.g., Toluene), quantitative data unavailable.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established methods can be employed to determine the equilibrium solubility of **methyl melissate**.

Saturation Shake-Flask Method

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[7][8]

Principle: An excess amount of the solid solute (**methyl melissate**) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the resulting saturated solution is then quantified.

Apparatus and Materials:

- **Methyl melissate** (solid, high purity)
- Solvent of interest
- Conical flasks or vials with stoppers
- Constant temperature shaker bath or incubator

- Syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of solid **methyl melissate** to a series of flasks, each containing a known volume of the selected solvent. A visual excess of solid should be present.
- Seal the flasks to prevent solvent evaporation.
- Place the flasks in a constant temperature shaker bath and agitate at a controlled speed. The temperature should be maintained at the desired level (e.g., 25 °C or 37 °C).
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.
- After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
- Quantitatively dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of **methyl melissate**.
- Calculate the solubility from the measured concentration and the dilution factor.

Slow-Stir Method

This method is particularly advantageous for hydrophobic compounds like **methyl melissate** as it minimizes the formation of emulsions or colloidal suspensions that can lead to an overestimation of solubility.[6]

Principle: A small amount of the solute is added to the solvent and stirred very slowly over an extended period to achieve equilibrium without creating a fine particulate suspension.

Apparatus and Materials:

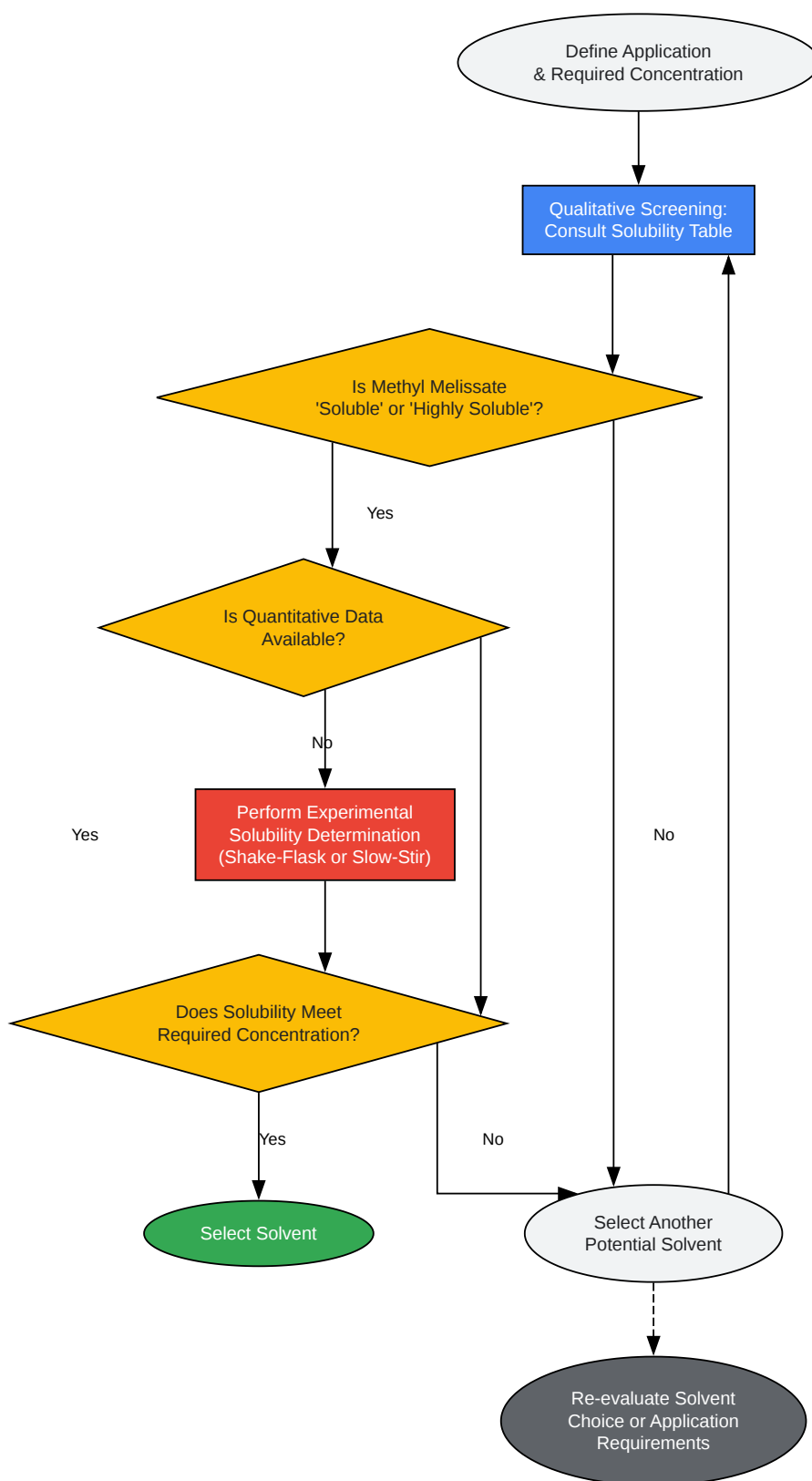
- Same as the Shake-Flask Method, but with a magnetic stirrer and stir bar instead of a shaker bath.

Procedure:

- Add a small, accurately weighed amount of **methyl melissate** to a flask containing a known volume of the solvent and a magnetic stir bar.
- Seal the flask and place it on a magnetic stirrer in a constant temperature environment.
- Stir the mixture at a very low speed, just enough to create a gentle vortex, for an extended period (e.g., 48-96 hours or longer) to allow for slow dissolution and equilibration.
- Turn off the stirrer and allow the solution to stand for at least 24 hours at the same constant temperature to ensure any suspended particles settle.
- Sample, filter, and analyze the supernatant as described in the Shake-Flask Method (steps 6-10).

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent for **methyl melissate** based on its solubility requirements for a given application.



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